molecular formula C14H10ClF3N4S2 B4135950 5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B4135950
M. Wt: 390.8 g/mol
InChI Key: JLTKJDUZRWPTAP-UHFFFAOYSA-N
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Description

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine is a complex organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a thiazole moiety. The unique structure of this compound makes it of significant interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium as a catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted thiazole compounds.

Scientific Research Applications

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of N2-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of thymidylate synthase, a key enzyme involved in DNA synthesis . The trifluoromethyl group enhances the compound’s binding affinity and specificity for its target, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylbenzenes and thiazole derivatives, such as:

Uniqueness

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4S2/c1-6-11(24-12(19)20-6)10-5-23-13(22-10)21-9-4-7(14(16,17)18)2-3-8(9)15/h2-5H,1H3,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTKJDUZRWPTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 2
5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 3
5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 4
5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 5
5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 6
5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

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